molecular formula C32H64O2 B3056723 2-Tetradecyloctadecanoic acid CAS No. 73756-39-5

2-Tetradecyloctadecanoic acid

Cat. No. B3056723
CAS RN: 73756-39-5
M. Wt: 480.8 g/mol
InChI Key: FYYGCTQPBDNICZ-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecanoic acid is a type of carboxylate, specifically a branched alkyl carboxylate . It has a molecular formula of C32H64O2 and a molecular weight of 480.8494 . It appears as a solid and is insoluble in water .


Molecular Structure Analysis

The molecular structure of 2-Tetradecyloctadecanoic acid is based on its molecular formula, C32H64O2 . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

2-Tetradecyloctadecanoic acid is a solid substance that is insoluble in water . It is stable under normal conditions . The molecular formula is C32H64O2 and the molecular weight is 480.8494 .

Scientific Research Applications

1. Photocycloaddition Reactions

2-Tetradecyloctadecanoic acid derivatives have been utilized in photocycloaddition reactions. Such reactions are significant for the synthesis of complex molecular structures in organic chemistry. These reactions involve irradiation and can lead to the formation of bi-, tri-, or tetracyclic products, which are valuable for further chemical synthesis and modifications (Hehn et al., 2010).

2. Environmental Fate of Tetracyclines

Studies on the environmental fate of tetracyclines, which are related to 2-Tetradecyloctadecanoic acid, have been conducted. These studies focus on understanding the behavior of tetracyclines in soil and aquatic systems, which is crucial for assessing their ecological impact and potential risk to human health (Sassman & Lee, 2005).

3. Bioavailability and Antibiotic Resistance

Research has also been done on the impact of organic acids on the bioavailability of tetracyclines and the consequent effects on bacterial uptake and antibiotic resistance. This is particularly relevant in understanding how environmental factors can influence the effectiveness and resistance development to antibiotics (Zhang et al., 2014).

4. Photocatalytic Degradation

Studies have explored the photocatalytic degradation of tetracyclines using nanomaterials like TiO2. This research is significant for developing methods to remove antibiotics from wastewater and reduce their environmental footprint (Zhu et al., 2013).

5. Stabilization of Long-Chain Intermediates

Research on the stabilization of long-chain intermediates, like tetradecanoic acid, has been conducted. This involves studying the reaction pathways and product distribution in various conditions, which is important for understanding and optimizing chemical synthesis processes (Teodorović et al., 2013).

6. Antibody Development and ELISA for Tetracyclines

There has been development in the preparation of antibodies and enzyme-linked immunosorbent assay (ELISA) methods for detecting residues of tetracyclines in food products. This is crucial for ensuring food safety and monitoring antibiotic contamination (Zhang et al., 2007).

7. Chemical and Biological Diversity of Tetramic Acids

The chemical and biological diversity of tetramic acid compounds, related to 2-Tetradecyloctadecanoic acid, have been studied extensively. These compounds are known for their structural complexity and bioactivity, making them of great interest in pharmaceutical and biochemical research (Jiang et al., 2020).

Safety And Hazards

2-Tetradecyloctadecanoic acid in solid form is a flammable material. It can cause irritation to the skin, eyes, and respiratory system. Harmful products of combustion are CO and CO2. Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

2-tetradecyloctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-31(32(33)34)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYGCTQPBDNICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994646
Record name 2-Tetradecyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tetradecyloctadecanoic acid

CAS RN

73756-39-5
Record name 2-Tetradecyloctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73756-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyloctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073756395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tetradecyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tetradecyloctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRADECYLOCTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A362535NEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AK Datta, K Takayama, MA Nashed, L Anderson - Carbohydrate research, 1991 - Elsevier
… As acid reactants, (2-RS,3-RS)-3-hydroxy-2-tetradecyloctadecanoic acid (dl-corynomycolic acid) and its 2RS,3SR diastereomer were prepared from methyl palmitate by sequential …
Number of citations: 51 www.sciencedirect.com
M KATO, T TAMURA, GA SILVE… - European Journal of …, 1978 - Wiley Online Library
… Chromic acid oxidation gave 2-tetradecyloctadecanoic acid [ 121, microcrystalline powder, mp 66-67 "C. The methyl esters, prepared by direct esterification of methyl aD-…
Number of citations: 23 febs.onlinelibrary.wiley.com
DA Johnson, MT Livesay - Journal of carbohydrate chemistry, 1998 - Taylor & Francis
… In contrast, treatment of monotriflate 7 with the potassium salt of (2R,3S)3-hydroxy-2-tetradecyloctadecanoic acid (isocorynomycolic acid) has been reported5 to give only a 16% yield of …
Number of citations: 15 www.tandfonline.com
AK Datta, K Takayama - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1993 - Elsevier
… Since pahnitone is known to be a product of decarboxylation of a 3-oxo2-tetradecyloctadecanoic acid [7,231, we examined the PGl for the presence of this acid after reduction. PGl was …
Number of citations: 16 www.sciencedirect.com
A Decout, S Silva-Gomes, D Drocourt… - Proceedings of the …, 2017 - National Acad Sciences
The advances in subunit vaccines development have intensified the search for potent adjuvants, particularly adjuvants inducing cell-mediated immune responses. Identification of the C-…
Number of citations: 103 www.pnas.org
EC Patin, SJ Orr, UE Schaible - Frontiers in immunology, 2017 - frontiersin.org
… Rationally designed Mincle ligands, namely 2-tetradecyloctadecanoic acid and (GlcC14C18) mannose 2-tetradecyloctadecanoic (ManC14C18), have been shown to possess potent …
Number of citations: 83 www.frontiersin.org
Y Nagai, K Akiyama, S Kotani, T Shimono… - Progress in Multiple …, 1980 - Springer
… either a straight-chain CI8 fatty acid, stearic acid, or C30 or C32 a-branched long-chain fatty acids, ie, 2-tetradecylhexadecanoic acid (C30) or 3-hydroxy-2-tetradecyloctadecanoic acid (…
Number of citations: 2 link.springer.com
C Pifferi, R Fuentes, A Fernández-Tejada - Nature Reviews Chemistry, 2021 - nature.com
Modern subunit vaccines based on homogeneous antigens offer more precise targeting and improved safety compared with traditional whole-pathogen vaccines. However, they are …
Number of citations: 117 www.nature.com
N Erdmann, C Wölk, I Schulze, C Janich, M Folz… - European Journal of …, 2015 - Elsevier
… -bis(2-aminoethyl)aminoethyl]amide (T16), 2-Tetradecylhexadecanoic acid-(2-bis{[2-(2,6-diamino-1-oxohexyl)amino]ethyl}aminoethyl)-amide (T14diLys), 2-Tetradecyloctadecanoic acid…
Number of citations: 6 www.sciencedirect.com
M Nishizawa, H Yamamoto, H Imagawa… - The Journal of …, 2007 - ACS Publications
… (2R,3R)-3-Benzyloxy-2-tetradecyloctadecanoic Acid (11c). To a solution of 10c (553 mg, 1.00 mmol) in CH 2 Cl 2 (3 mL) were added Et 3 N (304 mg, 3.00 mmol) and TMSCl (162 mg, …
Number of citations: 40 pubs.acs.org

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